(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a biphenyl core substituted with formyl and nitro groups, and a furan ring esterified with a carboxylate group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives followed by formylation. The furan-3-carboxylate moiety can be introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, followed by esterification. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-Carboxyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Reduction: Formation of (4-Formyl-5-amino-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and formyl groups can interact with biological targets, leading to various bioactivities.
Medicine
In medicine, (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate and its derivatives are explored for drug development. Their ability to modulate biological pathways makes them candidates for therapeutic agents.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its structural properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a furan-3-carboxylate.
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl acetate: Contains an acetate ester, offering different reactivity and properties.
Uniqueness
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is unique due to the presence of both a furan ring and a biphenyl core with formyl and nitro substituents. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a biphenyl core and functional groups such as nitro and formyl, make it an interesting subject for research in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H13NO6, with a molecular weight of 351.30 g/mol. The compound features a biphenyl structure substituted with a formyl group at one position and a nitro group at another, along with a furan-3-carboxylate moiety.
Property | Value |
---|---|
Molecular Formula | C19H13NO6 |
Molecular Weight | 351.30 g/mol |
CAS Number | 61761-77-1 |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the nitro group plays a crucial role in enhancing this activity by interacting with microbial cellular components.
Case Study: Antimicrobial Efficacy
A study conducted on synthesized derivatives showed that certain modifications to the nitro group increased the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating promising antimicrobial potential.
Anticancer Activity
The compound's ability to modulate biological pathways positions it as a candidate for anticancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Table: Anticancer Activity against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
In vitro studies demonstrated that treatment with this compound resulted in significant cell death compared to control groups, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation : The nitro group can undergo bioreduction within cells, generating reactive intermediates that interact with nucleophilic sites in proteins and DNA.
- Covalent Bonding : The formyl group can form covalent bonds with thiol groups in proteins, altering their function and disrupting cellular processes.
- Induction of Oxidative Stress : The compound may enhance the production of reactive oxygen species (ROS), leading to oxidative damage in cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Structure Type | Notable Activity |
---|---|---|
(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl benzoate | Benzoate Ester | Moderate antimicrobial |
(4-Nitro-[1,1'-biphenyl]-2-yl)methyl acetate | Acetate Ester | Low anticancer activity |
This comparison illustrates that the presence of both the furan ring and specific substituents enhances the biological properties of this compound compared to its analogs.
Properties
Molecular Formula |
C19H13NO6 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(5-formyl-4-nitro-2-phenylphenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c21-10-15-8-16(12-26-19(22)14-6-7-25-11-14)17(9-18(15)20(23)24)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
JJMOLBVXYGCFED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2COC(=O)C3=COC=C3)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.